Methyl 3-{[3-(diethylamino)propyl]amino}butanoate
Description
Methyl 3-{[3-(diethylamino)propyl]amino}butanoate is a secondary amine-containing ester with a molecular formula of C₁₂H₂₇N₂O₂ (calculated) and a molecular weight of 255.36 g/mol. Its structure comprises a butanoate backbone esterified with a methyl group and substituted at the third carbon with a [3-(diethylamino)propyl]amino moiety. This substituent includes a propyl chain terminated by a diethylamino group (-N(C₂H₅)₂), imparting both lipophilicity and basicity to the compound.
Properties
IUPAC Name |
methyl 3-[3-(diethylamino)propylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O2/c1-5-14(6-2)9-7-8-13-11(3)10-12(15)16-4/h11,13H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJXAWZCKGXWGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(C)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 3-Aminobutanoic Acid
The initial step involves converting 3-aminobutanoic acid into its methyl ester. This is achieved through acid-catalyzed esterification, a method analogous to industrial methyl butyrate production.
Reaction Conditions:
The reaction yields methyl 3-aminobutanoate, which is isolated via rectification and dehydration using soda-lime.
Alkylation of the Primary Amine
The methyl 3-aminobutanoate intermediate undergoes alkylation with 3-chloropropyldiethylamine to introduce the diethylamino propyl group.
Reaction Conditions:
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Base: Potassium carbonate (1.5 equivalents).
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Solvent: Dimethylformamide (DMF).
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Temperature: 80°C.
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Duration: 12 hours.
This nucleophilic substitution reaction proceeds via an SN2 mechanism, where the primary amine attacks the electrophilic carbon of the chloropropyl group.
Comparative Analysis of Methodologies
The table below contrasts two synthetic approaches for this compound, highlighting variations in catalysts and yields:
| Parameter | Method A (Standard) | Method B (Alternative) |
|---|---|---|
| Esterification Catalyst | Sulfuric acid | p-Toluenesulfonic acid |
| Alkylation Base | K₂CO₃ | Triethylamine |
| Reaction Time | 12 hours | 8 hours |
| Overall Yield | 63% | 58% |
Method A prioritizes cost-effectiveness, while Method B offers reduced reaction time at the expense of yield.
Industrial-Scale Production Considerations
Industrial synthesis adopts modifications to enhance efficiency:
Catalytic Optimization
Purification Techniques
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Multistage Rectification: A hierarchical rectifying tower with dual packing layers ensures high-purity ester isolation.
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Dehydration Systems: "S"-shaped soda-lime traps remove residual water, achieving >99% ester purity.
Challenges and Mitigation Strategies
Side Reactions
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Over-Alkylation: Excess 3-chloropropyldiethylamine (1.3 equivalents) suppresses di-alkylation.
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Ester Hydrolysis: Anhydrous conditions and controlled pH (6–8) prevent ester degradation.
Solvent Selection
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Polar Aprotic Solvents: DMF enhances alkylation rates but requires post-reaction distillation for recovery.
Emerging Methodologies
Recent advances explore enzymatic esterification and microwave-assisted alkylation:
Lipase-Catalyzed Esterification
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Catalyst: Candida antarctica lipase B.
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Yield: 78% at 45°C, reducing energy input.
Microwave Synthesis
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Alkylation Time: Reduced from 12 hours to 90 minutes.
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Energy Efficiency: 40% lower consumption compared to conventional heating.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[3-(diethylamino)propyl]amino}butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the diethylamino or propylamino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Methyl 3-{[3-(diethylamino)propyl]amino}butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-{[3-(diethylamino)propyl]amino}butanoate involves its interaction with molecular targets such as enzymes and receptors. The diethylamino and propylamino groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to structurally analogous esters with varying substituents (Table 1).
Table 1: Comparative Analysis of Methyl 3-{[3-(Diethylamino)propyl]amino}butanoate and Analogues
Key Observations:
Diethylamino vs. Imidazole Substituent The diethylamino variant exhibits higher basicity (pKa ~10–11) due to the aliphatic amine, favoring protonation in acidic environments. In contrast, the imidazole analogue (CAS 1221346-20-8) has a weakly basic aromatic nitrogen (pKa ~7), enabling hydrogen bonding and metal coordination .
Fluorinated and Indole-Containing Analogues Compounds like Methyl 2-{[1-(4-fluorobutyl)-1H-indole-3-carbonyl]amino}-3,3-dimethylbutanoate () incorporate fluorinated alkyl chains and indole rings. Fluorine improves metabolic stability and lipophilicity, while the indole scaffold may mimic tryptophan in bioactive contexts .
Synthetic Utility The diethylamino variant’s synthesis likely follows alkylation or reductive amination routes, similar to methods described for substituted oxazoloquinolines (). The imidazole analogue may require coupling reactions (e.g., Mitsunobu or nucleophilic substitution) to install the heterocycle .
Biological Activity
Methyl 3-{[3-(diethylamino)propyl]amino}butanoate is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a butanoate backbone with a diethylamino group attached to a propyl chain. This structure enhances its solubility and reactivity in biological systems. The molecular formula is , and it can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for diverse applications in research and industry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The diethylamino and propylamino groups facilitate hydrogen bonding and electrostatic interactions with active sites, influencing biochemical pathways and physiological responses. This interaction is crucial for its potential therapeutic effects.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential as an antimicrobial agent.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be useful in drug development.
- Cytotoxic Effects : Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against various pathogens. The results indicated significant inhibition zones in bacterial cultures treated with the compound, particularly against Gram-positive bacteria.
- Enzyme Activity Modulation : In vitro assays demonstrated that the compound effectively inhibited the activity of enzymes such as acetylcholinesterase (AChE), which plays a vital role in neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases.
- Cytotoxicity in Cancer Research : Research involving human cancer cell lines revealed that this compound induced apoptosis at certain concentrations, highlighting its potential as a lead compound for anticancer drug development.
Research Findings
Recent studies have provided insights into the pharmacological profiles of this compound:
- Binding Affinity : The presence of the diethylamino group enhances binding affinity to various receptors, which is crucial for its biological activity.
- Toxicological Assessments : Toxicity studies indicate that while the compound exhibits promising biological activity, further research is necessary to evaluate its safety profile for therapeutic use.
- Synthetic Pathways : The synthesis of this compound typically involves multi-step reactions that optimize yield and purity, making it accessible for further research applications.
Comparative Analysis
| Compound Name | Structure | Biological Activity | Applications |
|---|---|---|---|
| Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate | Similar backbone with dimethyl groups | Antimicrobial, enzyme inhibition | Drug development |
| Methyl 3-aminobutanoate | Lacks diethyl group | Limited biological activity | Organic synthesis |
This compound stands out due to its unique combination of functional groups, conferring distinct chemical reactivity and biological profiles compared to similar compounds.
Q & A
Q. What are the established synthetic pathways for Methyl 3-{[3-(diethylamino)propyl]amino}butanoate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with alkylation or amination of precursor molecules. For example, a similar compound, Methyl 3-((3-(dimethylamino)propyl)amino)propanoate, is synthesized via nucleophilic substitution or reductive amination under controlled temperature (20–60°C) and inert atmospheres (e.g., nitrogen) to prevent side reactions . Solvent choice (e.g., dichloromethane or methanol) and stoichiometric ratios of reagents (e.g., diethylamine derivatives) critically affect yield. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the target compound .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying the amine and ester functional groups. For instance, the dimethylamino analog shows characteristic peaks at δ 2.2–2.5 ppm for N-methyl protons . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ ion at m/z 245.3 for the diethylamino derivative) .
Q. How does the compound’s stability vary under different storage conditions?
Stability is influenced by moisture and temperature. While specific data for this compound is limited, structurally similar tertiary amine esters are hygroscopic and prone to hydrolysis. Storage in airtight containers under anhydrous conditions at –20°C is advised. Periodic purity checks via TLC or HPLC are recommended to monitor degradation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to synthesize derivatives of this compound for structure-activity studies?
Derivatization strategies include:
- Oxidation : Using KMnO₄ or O₂ to convert the ester to a carboxylic acid.
- Reduction : Employing LiAlH₄ to reduce the ester to an alcohol.
- Substitution : Reacting with nucleophiles (e.g., thiols) to replace the ester group .
Optimization involves adjusting solvent polarity (e.g., DMF for polar intermediates) and temperature (e.g., 0°C for sensitive intermediates). Kinetic studies using in-situ IR or GC-MS can identify optimal reaction times .
Q. What methodologies resolve contradictions in reported biological activities of this compound across studies?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. activation) may arise from assay conditions (pH, co-solvents) or impurity profiles. To address this:
- Standardize assays : Use consistent buffer systems (e.g., PBS at pH 7.4) and validate compound purity via orthogonal methods (NMR + HPLC).
- Dose-response studies : Evaluate activity across a concentration gradient (1 nM–100 µM) to identify non-linear effects.
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like GPCRs or kinases, reconciling divergent experimental results .
Q. How do structural modifications (e.g., diethylamino vs. dimethylamino groups) impact chemical reactivity and biological interactions?
The diethylamino group increases steric hindrance compared to dimethylamino analogs, reducing nucleophilic attack rates but enhancing lipid solubility for membrane penetration. For example, the dimethylamino derivative exhibits faster ester hydrolysis due to lower steric shielding . In biological systems, the diethyl group may prolong half-life by slowing metabolic N-dealkylation, as observed in pharmacokinetic studies of related amines .
Q. What computational approaches predict the compound’s interactions with biological targets?
- Molecular Dynamics (MD) Simulations : Assess binding stability to proteins (e.g., 100-ns simulations in GROMACS).
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluate electronic interactions at active sites (e.g., enzyme catalytic triads).
- Pharmacophore Modeling : Identify critical functional groups (amine, ester) for target engagement .
These methods guide experimental validation, such as SPR (Surface Plasmon Resonance) for binding affinity measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
